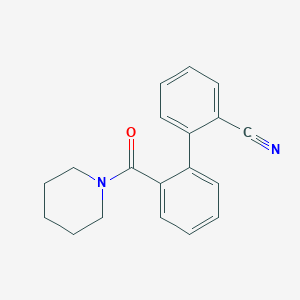![molecular formula C20H24N2O3 B5748793 N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5748793.png)
N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide, also known as BPN14770, is a small molecule drug that has shown promising results in preclinical studies for the treatment of cognitive disorders such as Alzheimer's disease. In
作用機序
N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide increases the levels of cAMP, which is involved in various cellular processes such as learning and memory.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide has also been shown to reduce inflammation in the brain, which is thought to contribute to cognitive decline in Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide is its specificity for PDE4D, which reduces the likelihood of off-target effects. However, one limitation is the lack of clinical data on its safety and efficacy in humans. Additionally, its synthesis method is complex and may be difficult to scale up for large-scale production.
将来の方向性
There are several future directions for N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide research. One direction is to conduct clinical trials to determine its safety and efficacy in humans. Another direction is to explore its potential use in other cognitive disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
合成法
N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the coupling of 4-isopropoxyaniline with 4-nitrobenzoyl chloride to produce 4-nitro-N-(4-isopropoxyphenyl)benzamide. This intermediate product is then reduced using palladium on carbon and hydrogen gas to produce 4-amino-N-(4-isopropoxyphenyl)benzamide. The final step involves the acylation of the amine group with butyryl chloride to produce N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide.
科学的研究の応用
N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide has been extensively studied in preclinical models for its potential use in treating cognitive disorders such as Alzheimer's disease. In a study conducted on mice, N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide was shown to improve cognitive function and reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease. N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide has also been shown to have neuroprotective effects, preventing neuron death in the brain.
特性
IUPAC Name |
N-[4-(butanoylamino)phenyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-5-19(23)21-16-8-10-17(11-9-16)22-20(24)15-6-12-18(13-7-15)25-14(2)3/h6-14H,4-5H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIOZGCYFGVNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

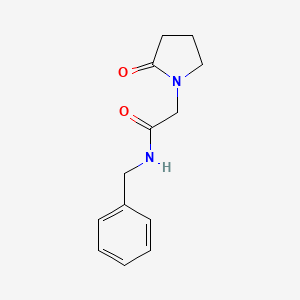

![5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl methyl carbonate](/img/structure/B5748740.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B5748745.png)
![3-{[5-bromo-2-(2-propyn-1-yloxy)benzylidene]amino}-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5748747.png)
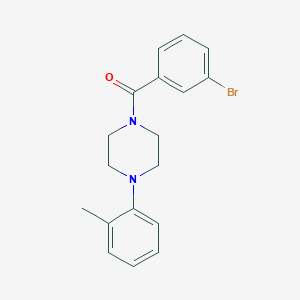

![N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5748764.png)
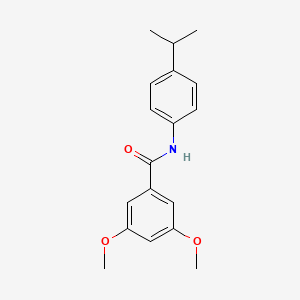
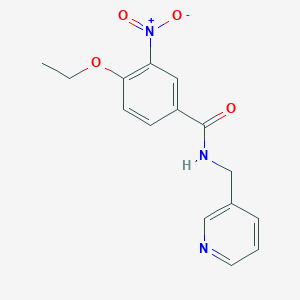
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5748787.png)
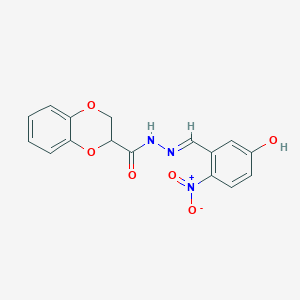
![2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5748807.png)
